2-(4-fluorophenoxy)-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide
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Overview
Description
The compound “2-(4-fluorophenoxy)-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide” is also known as CRL-40,940, flmodafinil, bisfluoromodafinil, and lauflumide . It is a bisfluoro analog of modafinil and is a eugeroic as well as a weak dopamine reuptake inhibitor . Its inventors claim that it is more effective than modafinil and adrafinil, with fewer side effects .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing one nitrogen atom and one sulfur atom . The compound also contains two fluorophenyl groups and an acetamide group .Physical and Chemical Properties Analysis
The compound has a molar mass of 309.33 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Antimicrobial and Antifungal Activities
Compounds structurally related to "2-(4-fluorophenoxy)-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide" have been synthesized and evaluated for their antimicrobial and antifungal properties. For instance, the synthesis and evaluation of novel benzophenone-thiazole derivatives as potent VEGF-A inhibitors have demonstrated promising antiproliferative effects, indicating the potential use of such compounds in developing therapies targeting cancer and other diseases associated with angiogenesis (Prashanth et al., 2014). Similarly, other studies have focused on creating derivatives with specific substitutions aimed at enhancing antimicrobial and antifungal efficacy, such as sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide, which showed activity against common pathogens (Badiger et al., 2013).
Anticancer Activity
Several derivatives of the thiazole and related compounds have been synthesized to explore their anticancer activities. Studies have shown that specific derivatives can exhibit significant anticancer activities against various cancer cell lines, suggesting these compounds' potential in cancer therapy development. For instance, pyridine linked various substituted thiazole hybrids have shown promising cytotoxicity properties against liver carcinoma and breast cancer cell lines, indicating their potential utility in anticancer drug development (Alqahtani et al., 2020).
Synthesis and Drug Development
The compound and its derivatives are also valuable in synthetic chemistry for developing new drugs. For example, the chemoselective acetylation of 2-aminophenol using immobilized lipase outlines a process optimization for synthesizing intermediate compounds used in antimalarial drugs, showcasing the role of such compounds in facilitating drug synthesis processes (Magadum & Yadav, 2018).
Mechanism of Action
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O2S/c20-14-3-1-13(2-4-14)19-23-16(12-26-19)9-10-22-18(24)11-25-17-7-5-15(21)6-8-17/h1-8,12H,9-11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAPCWHHCDZYHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CCNC(=O)COC3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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